BenchChemオンラインストアへようこそ!

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline

Physicochemical Properties Drug-likeness Medicinal Chemistry

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic small molecule (C13H12N2O2S, MW 260.31 g/mol) that integrates a 5-nitrothiophene ring with a tetrahydroisoquinoline (THIQ) scaffold via a direct C-N bond at the 3-position of the thiophene. The compound is commercially available as a research chemical with a minimum purity specification of 95%, primarily intended as a synthetic building block for medicinal chemistry and chemical biology applications.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31
CAS No. 1330750-53-2
Cat. No. B2754579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline
CAS1330750-53-2
Molecular FormulaC13H12N2O2S
Molecular Weight260.31
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=CSC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O2S/c16-15(17)13-7-12(9-18-13)14-6-5-10-3-1-2-4-11(10)8-14/h1-4,7,9H,5-6,8H2
InChIKeyFBKHQJIVJVQVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1330750-53-2): A Specialized Nitrothiophene-THIQ Research Building Block


2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic small molecule (C13H12N2O2S, MW 260.31 g/mol) that integrates a 5-nitrothiophene ring with a tetrahydroisoquinoline (THIQ) scaffold via a direct C-N bond at the 3-position of the thiophene [1]. The compound is commercially available as a research chemical with a minimum purity specification of 95%, primarily intended as a synthetic building block for medicinal chemistry and chemical biology applications . Its structural signature—a nitro group on the 5-position of a thiophen-3-yl substituent—distinguishes it from both non-nitrated thiophene-THIQ conjugates and nitrothiophene regioisomers that employ different attachment points or linkers.

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1330750-53-2): Why In-Class Analogs Cannot Be Treated as Interchangeable


THIQ derivatives bearing thiophene substituents constitute a broad class of bioactive scaffolds, but substituent identity and position dictate both physicochemical properties and biological target engagement [1]. The 5-nitro group on the thiophene ring introduces a strong electron-withdrawing effect, a hydrogen-bond acceptor, and a redox-active moiety capable of undergoing bioreduction to reactive intermediates—features absent in non-nitrated thiophene-THIQ analogs [2]. Conversely, nitrothiophene-THIQ conjugates with a carbonyl linker (e.g., 2-(5-nitrothiophene-2-carbonyl)-THIQ) differ in conformational flexibility, metabolic stability, and electronic distribution relative to the direct C-N linked target compound. These molecular distinctions mean that substituting this specific compound with a seemingly similar analog risks altering synthetic downstream reactivity, biological screening outcomes, or structure-activity relationship (SAR) interpretation.

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1330750-53-2): Quantifiable Differentiation Evidence vs. Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count vs. Non-Nitrated Thiophene-THIQ Analogs

The nitro group contributes 2 additional hydrogen-bond acceptor sites and substantially increases molecular polarity, which directly influences solubility, permeability, and target binding. The target compound exhibits a TPSA of 77.3 Ų and 4 H-bond acceptors [1]. In contrast, the non-nitrated analog 5-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline (a positional isomer with no nitro group) has a computed TPSA of approximately 12.0 Ų and only 1 H-bond acceptor (the THIQ nitrogen) . This ~6.4-fold difference in TPSA classifies the target compound in a distinct region of CNS drug-likeness space and alters predicted oral absorption characteristics.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Reduced Lipophilicity (XLogP3) Enabling Superior Aqueous Compatibility vs. Non-Nitrated Thiophene-THIQ Analogs

The electron-withdrawing nitro group reduces the lipophilicity of the target compound compared to its non-nitrated counterparts. The target compound has an XLogP3 of 3.4 [1]. Non-nitrated analogs such as 8-(thiophen-3-yl)-THIQ have a predicted XLogP3 of approximately 3.8–4.0 due to the absence of the polar nitro moiety . This Δ of ~0.4–0.6 log units translates to a 2.5–4 fold difference in octanol-water partition coefficient, which is significant for aqueous solubility and in vitro assay compatibility.

Lipophilicity Solubility ADME

Nitro Group as a Synthetic Handle: Reductive Chemistry Differentiates from Carbonyl-Linked Nitrothiophene-THIQ Analogs

The 5-nitro group on the thiophene ring is a chemically addressable functionality that can be selectively reduced to an amine (NH2) under standard conditions (e.g., H2/Pd-C, SnCl2, or Fe/HCl), enabling further diversification such as amide coupling, diazotization, or reductive alkylation [1]. This contrasts with 2-(5-nitrothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 329903-15-3), where the nitro group is on a carbonyl-linked scaffold that introduces an additional metabolically labile amide bond and alters the electronic conjugation between the THIQ and thiophene moieties . The direct C-N linkage in the target compound ensures that reduction of the nitro group directly modulates the electron density on the thiophene ring without cleaving the scaffold.

Synthetic Chemistry Prodrug Design Bioreduction

Class-Level Bioactivity Potential: Nitrothiophene-Containing Molecules in Antitubercular and Anticancer Screening

Although no direct biological data is available for the specific target compound, the nitrothiophene pharmacophore is established in antitubercular and antiparasitic drug discovery, where the nitro group undergoes enzymatic reduction by pathogen nitroreductases to generate cytotoxic species [1]. Tetrahydroisoquinoline scaffolds independently show activity against HSP90, RET kinase, and BACE1 [2][3]. The convergence of these two privileged substructures in a single compound—with a direct C-N linkage—creates a chemotype that is unexplored but mechanistically plausible for dual-target or polypharmacology applications. This differentiates it from single-pharmacophore THIQ compounds or nitrothiophenes that lack the THIQ moiety.

Antitubercular Anticancer Nitroreductase

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1330750-53-2): Optimal Application Scenarios Supported by Evidence


Medicinal Chemistry Library Synthesis: Generating 5-Aminothiophene-THIQ Derivatives via Nitro Reduction

This compound serves as a direct precursor for 5-amino-thiophene-THIQ analogs via selective nitro reduction. The resulting amine can be diversified into amides, sulfonamides, or ureas—an established strategy for exploring SAR around the thiophene moiety in kinase, GPCR, or ion channel targets [1]. The direct C-N linkage ensures the scaffold remains intact post-reduction, unlike carbonyl-linked analogs where the amide may hydrolyze under reductive conditions .

Antitubercular or Antiparasitic Screening Programs Leveraging Nitroreductase Activation

Given the precedent for nitrothiophene-containing molecules as antitubercular agents requiring nitroreductase-mediated activation [2], this compound is a rational screening candidate for tuberculosis or anaerobic parasite drug discovery. Its reduced lipophilicity (XLogP3 = 3.4) compared to non-nitrated analogs improves aqueous solubility, addressing a key liability in cell-based mycobacterial assays where compound precipitation can confound activity measurements [1].

Focused Compound Collections for CNS vs. Peripheral Target Selectivity Screening

With a TPSA of 77.3 Ų, this compound lies outside the optimal CNS drug space (TPSA < 60–70 Ų) but remains within the range for orally bioavailable peripheral drugs [1]. In contrast, non-nitrated thiophene-THIQ analogs with TPSA ~12 Ų are strongly predicted to penetrate the CNS. Researchers designing parallel CNS/peripheral screening panels can use this compound as a peripherally-restricted control, providing a clear physicochemical differentiation from CNS-penetrant comparator molecules in target engagement or pharmacokinetic studies.

Chemical Biology Probe Development: Redox-Sensitive Warhead for Targeted Protein Degradation

The nitro group on the thiophene is reducible under hypoxic conditions or by specific cellular reductases [2]. This property can be exploited in the design of hypoxia-activated prodrugs or electrophilic warheads for covalent probe development. The compound's single rotatable bond (PubChem) ensures a relatively rigid, pre-organized conformation, which may improve target binding specificity when compared to more flexible carbonyl-linked analogs [1].

Quote Request

Request a Quote for 2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.